molecular formula C32H31FN4O7 B601333 Linezolid Impurity 16 CAS No. 1798014-14-8

Linezolid Impurity 16

Cat. No.: B601333
CAS No.: 1798014-14-8
M. Wt: 602.6 g/mol
InChI Key: PXLLNHVJMJPPPN-SZPZYZBQSA-N
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Description

Linezolid Impurity 16 is a byproduct formed during the synthesis of Linezolid, a synthetic antibiotic belonging to the oxazolidinone class. Linezolid is effective against Gram-positive bacteria and is used to treat various infections, including those caused by vancomycin-resistant Enterococcus faecium and methicillin-resistant Staphylococcus aureus . Impurities like this compound are crucial to identify and control to ensure the safety and efficacy of the final pharmaceutical product.

Mechanism of Action

Target of Action

Linezolid, the parent compound of Linezolid Impurity 16, primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This subunit plays a crucial role in the initiation of bacterial protein synthesis .

Mode of Action

Linezolid exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This binding prevents the formation of the 70S initiation complex , which is essential for bacterial reproduction .

Biochemical Pathways

The primary biochemical pathway affected by Linezolid is the protein synthesis pathway in bacteria . By inhibiting the formation of the 70S initiation complex, Linezolid disrupts the protein synthesis process, leading to a bacteriostatic effect against both enterococci and staphylococci and a bactericidal effect against most isolates of streptococci .

Pharmacokinetics

Linezolid exhibits linear pharmacokinetics, supporting a twice-daily schedule for administration . It has an absolute oral bioavailability of 100%, meaning it can be fully absorbed when taken orally . This property makes Linezolid unique among antibiotics, as comparable antibiotics such as vancomycin can only be administered intravenously . No dose adjustment is needed when switching from the intravenous to oral formulations or when there is moderate renal or hepatic derangement .

Result of Action

The primary result of Linezolid’s action is the inhibition of bacterial growth and reproduction . Its effects are bacteriostatic against both enterococci and staphylococci and bactericidal against most isolates of streptococci . This leads to the effective treatment of infections caused by these bacteria .

Action Environment

The action of Linezolid can be influenced by various environmental factors. For instance, the rise of Linezolid resistance has been widely observed both in clinical and non-clinical settings . The horizontal transfer of resistance genes at the human-animal-environment interfaces plays a crucial role in driving the circulation of Linezolid resistance reservoirs . Therefore, the environment in which Linezolid is used can significantly influence its action, efficacy, and stability.

Chemical Reactions Analysis

Linezolid Impurity 16 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Linezolid Impurity 16 can be compared with other impurities formed during the synthesis of Linezolid, such as:

This compound is unique due to its specific formation pathway and the conditions under which it is produced. Its identification and control are essential for ensuring the quality of Linezolid as a pharmaceutical product.

Properties

CAS No.

1798014-14-8

Molecular Formula

C32H31FN4O7

Molecular Weight

602.6 g/mol

IUPAC Name

2-[(2R)-3-(N-[(2S)-3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropyl]-3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione

InChI

InChI=1S/C32H31FN4O7/c33-27-15-20(9-10-28(27)34-11-13-44-14-12-34)35(16-21(38)18-36-29(40)23-5-1-2-6-24(23)30(36)41)17-22(39)19-37-31(42)25-7-3-4-8-26(25)32(37)43/h1-10,15,21-22,38-39H,11-14,16-19H2/t21-,22+

InChI Key

PXLLNHVJMJPPPN-SZPZYZBQSA-N

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)N(C[C@@H](CN3C(=O)C4=CC=CC=C4C3=O)O)C[C@H](CN5C(=O)C6=CC=CC=C6C5=O)O)F

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N(CC(CN3C(=O)C4=CC=CC=C4C3=O)O)CC(CN5C(=O)C6=CC=CC=C6C5=O)O)F

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Linezolid Diphthalimide;  2,2’-(3,3’-(3-Fluoro-4-morpholinophenylazanediyl)bis(2-hydroxypropane-3,1-diyl))diidoindoline-1,3-dione

Origin of Product

United States

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